molecular formula C34H35ClN2O3S B1678637 Quiflapon CAS No. 136668-42-3

Quiflapon

Cat. No. B1678637
M. Wt: 587.2 g/mol
InChI Key: NZOONKHCNQFYCI-UHFFFAOYSA-N
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Description

Quiflapon is a chemical compound with the CAS number 136668-42-3 . It is also known by other names such as MK-0591 .


Synthesis Analysis

Quiflapon, also known as MK591, has been found to downregulate c-Myc oncogenic signaling and induce apoptosis in enzalutamide-resistant prostate cancer cells . It is a leukotriene biosynthesis inhibitor .


Molecular Structure Analysis

The molecular formula of Quiflapon is C34H35ClN2O3S . The molecular weight is 587.2 g/mol . The IUPAC name is 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid .


Chemical Reactions Analysis

Quiflapon is a selective and specific 5-lipoxygenase-activating protein (FLAP) inhibitor . It shows IC50 values of 3.1 and 6.1 nM in intact human and elicited rat PMNLs, respectively .


Physical And Chemical Properties Analysis

Quiflapon is a solid substance . It has a solubility of ≥ 50 mg/mL in DMSO .

Scientific Research Applications

Neuroprotective Applications

Quinolinic acid (QUIN), a molecule similar to Quiflapon, has been studied for its neurodegenerative effects, particularly in relation to diseases like Huntington's and Alzheimer's. Research by Silva-Islas et al. (2019) found that QUIN treatment in rats increased the activation of the transcription factor Nrf2 in the striatum without increasing reactive oxygen species (ROS) production. Nrf2 is vital for expressing antioxidant genes, and its activation by QUIN suggests a potential neuroprotective application in conditions where oxidative stress plays a role.

Agricultural Applications

Quinclorac, structurally related to Quiflapon, is a selective herbicide used in agriculture. Yasuor et al. (2012) studied quinclorac resistance in Echinochloa phyllopogon, a grass weed, revealing two resistance mechanisms: insensitivity to quinclorac-induced ethylene production and enhanced detoxification abilities. This research contributes to understanding herbicide resistance, crucial for developing effective agricultural strategies.

Antimicrobial Properties

Quinolones, including compounds similar to Quiflapon, have been extensively researched for their antimicrobial properties. For instance, Anderson et al. (1999) explored how quinolones like ciprofloxacin inhibit DNA processes in bacteria, providing insights into their use as antibacterials. Similarly, Chen et al. (2001) synthesized and evaluated quinolone derivatives, finding some with significant activity against drug-resistant bacteria.

Resistance Mechanisms to Quinolones

Understanding resistance to quinolones is crucial in the medical field. Ruiz (2003) discussed mechanisms of bacterial resistance to quinolones, including target alterations and decreased drug accumulation. These insights help in developing new strategies to combat antibiotic resistance.

Effects on Fish Growth

Quillaja saponins, derived from the Quillaja tree and structurally related to Quiflapon, were found to promote growth in fish. Francis et al. (2005) reviewed the literature and recent results showing that Quillaja saponins could increase growth, reduce metabolic rate, and suppress reproduction in tilapia, suggesting potential as a natural growth promoter in aquaculture.

Chemotherapy Induced Hemorrhagic Cystitis

A study by [Dietrich et al. (2015)](https://consensus.app/papers/quinovic-acid-glycosides-purified-fraction-uncaria-dietrich/963d6f2c2f4e5a1b8c0b76cdac65d89f/?utm_source=chatpt) investigated the quinovic acid glycosides purified fraction from Uncaria tomentosa, a compound related to Quiflapon, in its role against hemorrhagic cystitis induced by chemotherapy in mice. The results showed a protective effect against urothelial damage and control of visceral pain, indicating its potential as a complementary therapy in such pathological conditions.

Future Directions

Quiflapon has been found to downregulate c-Myc oncogenic signaling and induce apoptosis in enzalutamide-resistant prostate cancer cells . This suggests that Quiflapon may have potential therapeutic applications in the treatment of certain types of cancer .

properties

IUPAC Name

3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35ClN2O3S/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39/h6-18H,19-21H2,1-5H3,(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOONKHCNQFYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159882
Record name Quiflapon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quiflapon

CAS RN

136668-42-3
Record name Quiflapon [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136668423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quiflapon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUIFLAPON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9295C885I4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Using the hydrolytic procedure of Step B but substituting the ester of Step D for the ester of Step A provided the title compound, which was recrystallized from 1:1 EtOAc/hexane. m.p. 208° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
J Monga, A Bharathan, D Subramani, J Ghosh - Cancer Research, 2019 - AACR
Background: Enzalutamide is an FDA-approved drug commonly prescribed for advanced prostate cancer. Enzalutamide slows down prostate tumor growth but resistant disease …
Number of citations: 1 aacrjournals.org
FG Reques, JLE Rodriguez - BioDrugs, 1999 - Springer
… Quiflapon is a FLAP inhibitor that blocks LTB4 and cysteinyl-leukotriene biosynthesis. After quiflapon … [17] No clinical studies of long term effects of quiflapon on pulmonary function have …
Number of citations: 9 link.springer.com
P Dahlke, LK Peltner, PM Jordan… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
… the indole-based fiboflapon and quiflapon that markedly increased 12-HETE and 12-HEPE levels. More detailed analysis of the effects of MK886, fiboflapon, quiflapon, and BRP-201 as …
Number of citations: 1 www.ncbi.nlm.nih.gov
O Werz, P Dahlke, LK Peltner, PM Jordan - Frontiers in Pharmacology - frontiersin.org
… the indole-based fiboflapon and quiflapon that markedly increased 12HETE and 12-HEPE levels. More detailed analysis of the effects of MK886, fiboflapon, quiflapon, and BRP-201 as …
Number of citations: 0 www.frontiersin.org
B Dogan, S Durdagi - Molecular Informatics, 2021 - Wiley Online Library
… When the ligfit mode of ligand RMSDs considered (Figure S3a), Quiflapon was observed to have comparable RMSD to APV with values less than 2.00 Å. Remikiren in this case …
Number of citations: 7 onlinelibrary.wiley.com
V Opletalová, J Hartl, M Bĕhounková - Ceska a Slovenska Farmacie …, 1997 - europepmc.org
Leukotrienes play an important role in inflammation and asthma. This paper briefly deals with compounds influencing leukotriene biosynthesis and activity. 5-Lipoxygenase inhibitors (eg…
Number of citations: 1 europepmc.org
J Monga, D Subramani, A Bharathan, J Ghosh - Scientific reports, 2020 - nature.com
… We found that 5-Lox regulates c-Myc signaling in enzalutamide-resistant prostate cancer cells and inhibition of 5-Lox by Quiflapon/MK591 or shRNA interrupts oncogenic c-Myc …
Number of citations: 22 www.nature.com
R Ravindran, PK Posa Krishnamoorthy… - Letters in Drug …, 2022 - ingentaconnect.com
… Quiflapon is a broad-spectrum inhibitor that acts on bronchoconstrictive, vasoactive and neutrophil-associated inflammatory leukotrienes, and is recommended for the treatment of …
Number of citations: 0 www.ingentaconnect.com
A Olğaç, İ Çapan, P Dahlke, PM Jordan, O Werz… - ACS …, 2023 - ACS Publications
5-Lipoxygenase-activating protein (FLAP) is a regulator of cellular leukotriene biosynthesis, which governs the transfer of arachidonic acid (AA) to 5-lipoxygenase for efficient …
Number of citations: 0 pubs.acs.org
AK Ghose, VN Viswanadhan… - Journal of combinatorial …, 1999 - ACS Publications
The discovery of various protein/receptor targets from genomic research is expanding rapidly. Along with the automation of organic synthesis and biochemical screening, this is bringing …
Number of citations: 698 pubs.acs.org

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